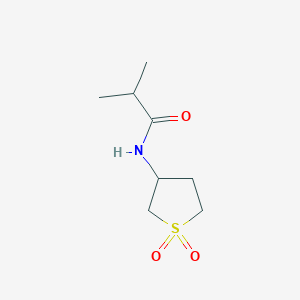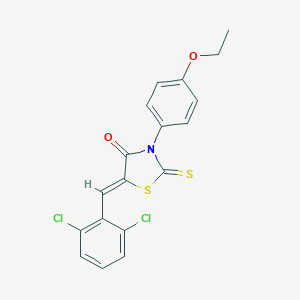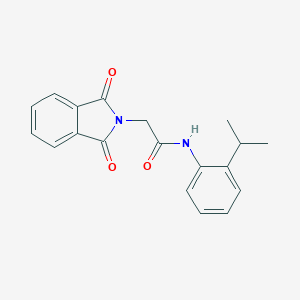![molecular formula C25H19BrN2O3 B382375 (E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 329694-75-9](/img/structure/B382375.png)
(E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C25H19BrN2O3 and its molecular weight is 475.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Diastereoselective Synthesis
Compounds related to "(E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione" have been studied for their diastereoselective synthesis capabilities. For instance, Moroz et al. (2018) explored the diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones, leading to the formation of substituted pyrrolo[3,2-d]isoxazoles. This synthesis pathway highlights the compound's potential role in producing structurally complex and stereochemically rich molecules, which are valuable in medicinal chemistry and material science (Moroz et al., 2018).
Luminescent Materials
The structural motif of pyrroloisoxazole derivatives, similar to the compound , has been incorporated into the design of highly luminescent polymers. Zhang and Tieke (2008) reported the synthesis and characteristic properties of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, demonstrating strong fluorescence and potential applications in optoelectronic devices (Zhang & Tieke, 2008).
Organic Photovoltaics
Derivatives of pyrroloisoxazole have been explored for their application in organic photovoltaic (OPV) devices. The electron-accepting properties of such compounds make them suitable candidates for active layers in OPV cells, contributing to the development of more efficient solar energy harvesting technologies. Research in this area focuses on synthesizing and evaluating the photophysical properties of these derivatives to optimize their performance in OPV applications (Zhang et al., 2014).
Polymer Solar Cells
The compound's related class has been utilized in the synthesis of novel materials for polymer solar cells. For example, Gironda et al. (2012) reported on the synthesis of electron-deficient derivatives of pyrrolo[3,4-c]pyrrole-1,4 (2H,5H)-dione for use as new building blocks in polymer solar cells, highlighting the role of such compounds in enhancing the efficiency of solar energy conversion devices (Gironda et al., 2012).
Propriétés
IUPAC Name |
5-(4-bromophenyl)-2-phenyl-3-[(E)-2-phenylethenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O3/c26-18-12-14-19(15-13-18)27-24(29)22-21(16-11-17-7-3-1-4-8-17)28(31-23(22)25(27)30)20-9-5-2-6-10-20/h1-16,21-23H/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHXZAQEYNFZBB-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)ON2C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)ON2C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzylidene-3-[6-(4-methyl-1-piperazinyl)-6-oxohexyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382294.png)
![N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B382295.png)
![5-benzyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382298.png)
![1-(4-Benzhydryl-1-piperazinyl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382302.png)

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-5-(4-methylbenzylidene)-3-[(4-methylbenzylidene)amino]-1,3-thiazolidin-4-one](/img/structure/B382306.png)
![4-Allyl-5-(2-carbazol-9-yl-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B382307.png)
![3-[(2-chlorobenzylidene)amino]-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B382308.png)
![2-Benzyl-1-(4-benzyl-1-piperazinyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382310.png)



![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl diethylcarbamodithioate](/img/structure/B382314.png)
